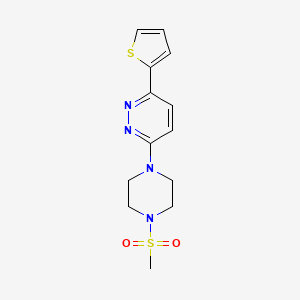

![molecular formula C19H19N3O3 B6529202 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide CAS No. 946305-73-3](/img/structure/B6529202.png)

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .Molecular Structure Analysis

The structures of the newly synthesized derivatives were established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry . An X-ray cocrystal structure was solved with a similar compound and the kinase domain of AKT2, confirming that the compound bound in the ATP binding pocket .Chemical Reactions Analysis

The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .科学的研究の応用

Medicinal Chemistry

1,3,4-Oxadiazoles, including the compound , are incorporated in the molecules of several medicines . They have been successfully used in the treatment of various diseases in humans and animals .

Antibacterial Activity

Many oxadiazole derivatives exhibit antibacterial properties . They can be used to develop new antibiotics to combat resistant strains of bacteria.

Antiviral Activity

Oxadiazole derivatives also show antiviral properties . They could be used in the development of antiviral drugs.

Antifungal Activity

Compounds based on 1,3,4-oxadiazole can act as antifungal agents . They could be used to treat fungal infections in humans, animals, and plants.

Anticancer Activity

It has been proven that many oxadiazole derivatives exhibit anticancer properties . They could be used in the development of new cancer treatments.

Anti-inflammatory and Analgesic Properties

Oxadiazole derivatives have shown anti-inflammatory and analgesic properties . They could be used in the development of pain relief and anti-inflammatory drugs.

Agriculture

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They could be used to protect crops from pests and diseases.

Materials Science

These structures have become promising scaffolds for materials science applications, e.g., OLEDs, membranes for high-pressure mixed-gas separation, corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors .

作用機序

The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitor .

将来の方向性

The effectiveness of the two-stage strategy was exemplified by the late-stage functionalization of five carboxylic acid-containing APIs . In the future, this compound could be further studied for its potential applications in medicinal chemistry, given the promising results of similar 1,3,4-oxadiazole derivatives .

特性

IUPAC Name |

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-18-21-22-19(25-18)14-8-6-9-15(11-14)24-12-17(23)20-16-10-5-4-7-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNINGVSNFSAUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-N-(o-tolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B6529119.png)

![N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide](/img/structure/B6529129.png)

![3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529138.png)

![3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529148.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6529154.png)

![methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate](/img/structure/B6529159.png)

![N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529162.png)

![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6529163.png)

![ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate](/img/structure/B6529174.png)

![N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529181.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529188.png)

![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529190.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6529194.png)